molecular formula C13H14N2O3S B15193935 1-Methoxymethyl-6-(phenylthio)thymine CAS No. 136160-17-3

1-Methoxymethyl-6-(phenylthio)thymine

Cat. No.: B15193935
CAS No.: 136160-17-3
M. Wt: 278.33 g/mol
InChI Key: FQLWRAIVAUAJFY-UHFFFAOYSA-N
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Description

1-Methoxymethyl-6-(phenylthio)thymine is a synthetic organic compound with the molecular formula C13H14N2O3S It is a derivative of thymine, a pyrimidine nucleobase, and features a methoxymethyl group at the 1-position and a phenylthio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxymethyl-6-(phenylthio)thymine typically involves the following steps:

    Starting Material: The synthesis begins with thymine, which is commercially available.

    Methoxymethylation: Thymine is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group at the 1-position.

    Phenylthiolation: The intermediate product is then subjected to a phenylthiolation reaction using phenylthiol and a suitable oxidizing agent, such as iodine, to introduce the phenylthio group at the 6-position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxymethyl-6-(phenylthio)thymine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding thiol or hydrogenated product.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxymethyl-6-(phenylthio)thymine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methoxymethyl-6-(phenylthio)thymine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The methoxymethyl and phenylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    1-Methylthio-6-(phenylthio)thymine: Similar structure but with a methylthio group instead of a methoxymethyl group.

    1-Methoxymethyl-6-(methylthio)thymine: Similar structure but with a methylthio group instead of a phenylthio group.

    1-Methoxymethyl-5-methyl-6-(phenylthio)uracil: Similar structure but with a uracil base instead of thymine.

Uniqueness: 1-Methoxymethyl-6-(phenylthio)thymine is unique due to the presence of both methoxymethyl and phenylthio groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

136160-17-3

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

1-(methoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O3S/c1-9-11(16)14-13(17)15(8-18-2)12(9)19-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,16,17)

InChI Key

FQLWRAIVAUAJFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COC)SC2=CC=CC=C2

Origin of Product

United States

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